![molecular formula C14H10ClN3OS B5181947 5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B5181947.png)
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through various methods, including the use of pyridine derivatives or through cyclization reactions involving nitrogen-containing precursors.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions involving chlorobenzene derivatives and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halides, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced.
Scientific Research Applications
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)sulfanylmethyl]-4-(hydroxymethyl)-2-methyl-pyridin-3-ol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its combination of a pyridine ring, an oxadiazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the oxadiazole ring can enhance the compound’s stability and reactivity, while the chlorophenyl group can influence its biological activity.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)20-9-13-17-14(18-19-13)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOJYRCIFWGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2E)-2-[(2-Methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B5181866.png)
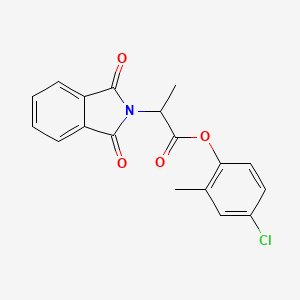
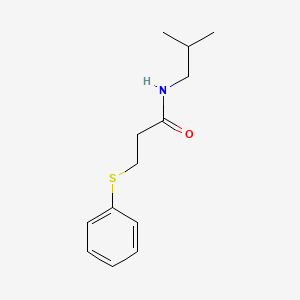
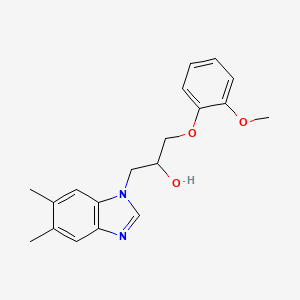
![2-chloro-N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5181893.png)
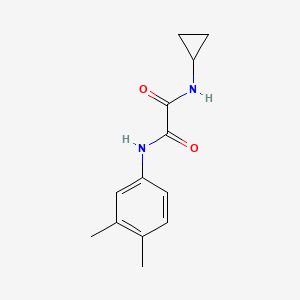
![4-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]-1,3-thiazol-2-amine](/img/structure/B5181908.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
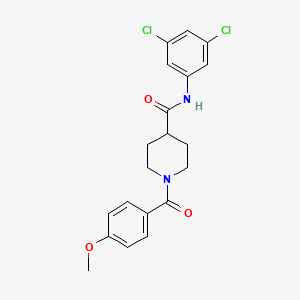
![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)triazole-4-carboxamide](/img/structure/B5181922.png)
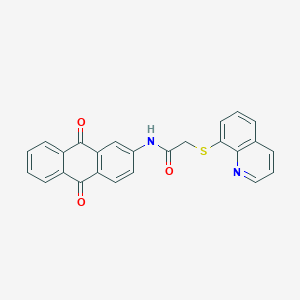
![1,4-DIHYDROXY-2-[(4-METHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B5181931.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5181959.png)
